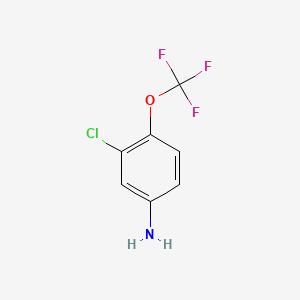

3-Chloro-4-(trifluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKUUNGPBSRPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378742 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64628-73-5 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-Chloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group (-OCF3) imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability, making it a valuable synthon in drug design.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 64628-73-5 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 224 °C | |

| Density | 1.45 g/cm³ | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Slightly soluble in water, soluble in various organic solvents. | [1] |

| pKa | 2.68 ± 0.10 (Predicted) |

Spectral Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atoms of the trifluoromethoxy group. The amine protons will appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Distinct signals are expected for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight (m/z ≈ 211). A characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) will be observed. Fragmentation will likely involve the loss of the trifluoromethoxy group and other characteristic cleavages of the aromatic ring. |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching, C-F stretching of the trifluoromethoxy group, and aromatic C-H and C=C stretching. |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding nitro compound, 3-chloro-4-(trifluoromethoxy)nitrobenzene, via reduction of the nitro group.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Detailed Experimental Protocol: Reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene

This protocol describes a common method for the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

3-chloro-4-(trifluoromethoxy)nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-4-(trifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Role in Drug Development: A Precursor to Multi-Kinase Inhibitors

This compound is a key building block in the synthesis of several targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. These drugs play a crucial role in oncology by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

Application in the Synthesis of Sorafenib and Regorafenib

The aniline functional group of this compound allows for its incorporation into the urea linkage that is characteristic of Sorafenib and Regorafenib.

Targeted Signaling Pathways

Sorafenib and Regorafenib are potent inhibitors of several key signaling pathways that are often dysregulated in cancer. The primary targets include the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR and PDGFR pathways, which are central to angiogenesis (the formation of new blood vessels that supply tumors).

This pathway is a major driver of cell proliferation. Sorafenib and Regorafenib inhibit RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.[1][2][]

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical for the formation of new blood vessels.[1][4][5] By inhibiting these receptors, Sorafenib and Regorafenib cut off the blood supply to tumors, thereby impeding their growth.[1][6][7]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard handling procedures should include the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly for the development of targeted cancer therapies. Its unique chemical properties, stemming from the trifluoromethoxy group, contribute to the enhanced pharmacological profiles of the resulting drug candidates. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]

- 7. What is the mechanism of Regorafenib? [synapse.patsnap.com]

3-Chloro-4-(trifluoromethoxy)aniline CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Chemical Identity

CAS Number: 64628-73-5[1][2][3]

Synonyms:

-

(3-Chloro-4-trifluoromethoxyphenyl)amine[2]

-

2-Chloro-4-aminotrifluoromethoxybenzene[2]

-

4-trifluoromethoxy-3-Chloroaniline[2]

-

3-chloro-4-(trifluoromethoxy)phenylamine[3]

-

3-chloro-4-(trifluoromethoxy)benzenamine[3]

-

3-chloranyl-4-(trifluoromethyloxy)aniline[3]

-

4-Amino-2-chloro-alpha,alpha,alpha-trifluoroanisole[3]

Physicochemical and Pharmacokinetic Data

The incorporation of a trifluoromethoxy group into the aniline structure significantly influences its properties, enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[2] The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Melting Point | 29-31 °C | [1][2] |

| Boiling Point | 224 °C | [2] |

| Density | 1.45 g/cm³ | [1][2] |

| Flash Point | 90 °C | [2] |

| pKa | 2.68 ± 0.10 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [2] |

| Appearance | White to almost white powder to lump | [1][2] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. This common synthetic transformation can be achieved using various reducing agents, with iron powder in the presence of an acid or a salt like ammonium chloride being a cost-effective and scalable option.

Materials:

-

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Suspend 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene in a mixture of ethanol and water.

-

To this suspension, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

Analytical Workflow: Purity and Isomer Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity of this compound and quantifying any potential positional isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.[4]

-

Carrier Gas: Helium at a constant pressure of 3.0 psi.[4]

-

Inlet Temperature: 200°C.[4]

-

Oven Temperature Program:

-

Initial temperature: 50°C.

-

Ramp to 125°C at 3°C/min.

-

Hold at 125°C for 5 minutes.

-

Ramp to 230°C at 45°C/min.

-

Hold at 230°C for 5 minutes.[4]

-

-

Detector Temperature (FID): 260°C.[4]

Sample Preparation:

-

Prepare a stock solution of the this compound sample by dissolving an accurately weighed amount in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 50 mg/mL.[4]

-

Prepare a stock solution of potential impurities, including positional isomers, for calibration and identification purposes.[4]

-

Further dilute the sample solution as needed for injection into the GC-MS system.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reduction.

Analytical Workflow by GC-MS

Caption: General experimental workflow for the analysis of this compound by GC-MS.

Role in Kinase Inhibitor Synthesis

Caption: Role as a building block in the synthesis of kinase inhibitors targeting cancer signaling pathways.

References

A Technical Overview of 3-Chloro-4-(trifluoromethoxy)aniline: Molecular Structure and Properties

This guide provides a detailed analysis of the molecular structure and physicochemical properties of 3-Chloro-4-(trifluoromethoxy)aniline, a chemical compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular composition, featuring a trifluoromethoxy group, imparts desirable characteristics for various chemical reactions.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃NO | [1][2][3][4][5] |

| Molecular Weight | 211.57 g/mol | [2][3][4][5] |

| CAS Number | 64628-73-5 | [1][2][4] |

| Appearance | White to almost white powder to lump | [2][4] |

| Melting Point | 29-31°C | [2][4] |

| Density | ~1.45 g/cm³ | [2][4] |

Molecular Structure

The molecular structure of this compound consists of a central aniline ring. A chlorine atom is substituted at the third carbon position, and a trifluoromethoxy group (-OCF₃) is attached to the fourth carbon atom. This specific arrangement of substituents is crucial to its chemical reactivity and application in further synthetic processes.

Figure 1: 2D representation of the molecular structure of this compound.

Disclaimer: The experimental protocols for the synthesis or analysis of this compound are not detailed in this document. This guide is intended to provide a summary of its core molecular properties based on publicly available data.

References

Spectroscopic Profile of 3-Chloro-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 3-Chloro-4-(trifluoromethoxy)aniline is limited. The data presented in this guide is a combination of estimations derived from spectral data of analogous compounds and predictions based on established spectroscopic principles. This guide is intended to provide a robust framework for spectral interpretation and experimental design.

Introduction

This compound is a halogenated and fluorinated aromatic amine, a class of compounds that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and further application in drug development and materials science. This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted ¹H and ¹³C NMR spectra will exhibit distinct signals influenced by the chloro, trifluoromethoxy, and amino substituents on the aniline ring.

¹H NMR Predicted Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | ~ 7.1 - 7.3 | Doublet (d) | J (H-2, H-6) ≈ 2-3 | 1H |

| H-5 | ~ 6.9 - 7.1 | Doublet of doublets (dd) | J (H-5, H-6) ≈ 8-9, J (H-5, F) ≈ 1-2 | 1H |

| H-6 | ~ 6.7 - 6.9 | Doublet (d) | J (H-6, H-5) ≈ 8-9 | 1H |

| -NH₂ | ~ 3.5 - 4.5 | Broad singlet (br s) | - | 2H |

¹³C NMR Predicted Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-NH₂) | ~ 145 - 148 | Singlet | - |

| C-2 | ~ 125 - 128 | Singlet | - |

| C-3 (C-Cl) | ~ 118 - 121 | Singlet | - |

| C-4 (C-O) | ~ 140 - 143 | Quartet (q) | J (C-4, F) ≈ 2-4 |

| C-5 | ~ 120 - 123 | Singlet | - |

| C-6 | ~ 115 - 118 | Singlet | - |

| -OCF₃ | ~ 120 - 123 | Quartet (q) | J (C, F) ≈ 255-260 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretching (primary amine) |

| 3300 - 3400 | Medium | N-H symmetric stretching (primary amine) |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1580 - 1620 | Medium-Strong | C=C aromatic ring stretching |

| 1250 - 1300 | Strong | C-O-C asymmetric stretching (aryl ether) |

| 1150 - 1210 | Very Strong | C-F stretching (in -OCF₃) |

| 1000 - 1100 | Strong | C-O-C symmetric stretching (aryl ether) |

| 800 - 880 | Strong | C-H out-of-plane bending (aromatic) |

| 700 - 800 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), will be characterized by a distinct molecular ion peak and specific fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 211/213 | High | Molecular ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes, ~3:1 ratio) |

| 182/184 | Medium | [M - CHO]⁺ / [M+2 - CHO]⁺ |

| 146 | Medium | [M - CF₃]⁺ |

| 110 | Medium | [M - CF₃ - Cl]⁺ |

| 83 | Low | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]

-

Ensure the final sample height in the tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [2]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[2]

-

Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

Instrumentation and Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

-

The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for separating halogenated anilines.

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp up to 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

Scan Range: A typical scan range would be from m/z 40 to 400 to detect the molecular ion and significant fragment ions.

-

Data Acquisition: Operate in full scan mode to obtain the complete mass spectrum.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering for NMR.

References

Solubility profile of 3-Chloro-4-(trifluoromethoxy)aniline in various solvents

Technical Guide: Solubility Profile of 3-Chloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, its known physical properties, and a detailed experimental protocol for its determination. The principle of "like dissolves like" is used to predict solubility in various common organic solvents. A standardized shake-flask methodology is presented to enable researchers to empirically determine the solubility in solvent systems relevant to their work. This guide is intended to be a foundational resource for laboratory professionals engaged in synthesis, purification, and formulation development involving this compound.

Introduction to this compound

This compound is a specialized chemical intermediate characterized by a substituted aniline structure. Its molecular framework includes a chloro group and a trifluoromethoxy group, which impart unique electronic properties, stability, and influence its reactivity and solubility.[1] This compound is a key building block in the synthesis of agrochemicals, such as herbicides and fungicides, as well as in the development of novel pharmaceutical agents.[1] Understanding its solubility is critical for optimizing reaction conditions, designing effective purification strategies like crystallization, and for formulation in various applications.

Physical & Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 64628-73-5 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | White to almost white powder to lump | [1] |

| Melting Point | 31 °C | [1] |

| Density | 1.45 g/cm³ | [1] |

Predicted Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be predicted based on its molecular structure and the chemical principle of "like dissolves like".[2][3] The molecule has:

-

Polar characteristics: The amino (-NH₂) group can act as a hydrogen bond donor and acceptor.

-

Non-polar characteristics: The benzene ring, along with the chloro and highly fluorinated trifluoromethoxy groups, forms a large, lipophilic (non-polar) region.

The overall structure is predominantly non-polar, which dictates its general solubility behavior. The trifluoromethoxy group is known to enhance solubility in organic solvents.[1]

Predicted Qualitative Solubility in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, High in Alcohols | Insoluble in water. Expected to be soluble in alcohols due to hydrogen bonding with the amino group.[3] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions between the solvent and the polar C-Cl and C-N bonds.[3] |

| Non-Polar | Hexane, Toluene | Moderate | The large non-polar surface area of the molecule allows for van der Waals interactions with non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the Equilibrium Shake-Flask Method is the most common and reliable thermodynamic approach.[4] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., Methanol, Toluene, Water)

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control[5]

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibrium is crucial.

-

Solvent Addition: Add a precisely measured volume of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant liquid phase using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.[4]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Physical properties like melting and boiling point of 3-Chloro-4-(trifluoromethoxy)aniline

This document provides a detailed overview of the known physical properties of 3-Chloro-4-(trifluoromethoxy)aniline, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a compound utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its trifluoromethoxy group enhances its reactivity and solubility in various organic solvents.[1] It typically appears as a white to almost white powder or lump.[1][2]

Quantitative Data

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Melting Point | 29-31 °C | [1][2] |

| Boiling Point | 224 °C | [2] |

| Density | 1.45 - 1.454 g/cm³ | [1][2] |

| Appearance | White to almost white powder to lump | [1][2] |

Experimental Protocols

Generalized Experimental Workflow

The following diagram illustrates a standard workflow for determining the melting and boiling points of a chemical compound like this compound in a laboratory setting.

References

Reactivity Profile of the Amine Group in 3-Chloro-4-(trifluoromethoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key building block in modern medicinal and agrochemical research. The strategic placement of a chloro and a trifluoromethoxy group on the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the reactivity of the amine group in this compound, focusing on its basicity, nucleophilicity, and propensity to undergo various key chemical transformations. Understanding this reactivity profile is crucial for the effective utilization of this versatile intermediate in complex synthetic endeavors.

Electronic and Steric Effects of Substituents

The reactivity of the amine group in this compound is fundamentally governed by the electronic and steric influences of the chloro and trifluoromethoxy substituents.

-

Electronic Effects: Both the chlorine atom at the 3-position and the trifluoromethoxy group at the 4-position are strongly electron-withdrawing. The trifluoromethoxy group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This is due to the high electronegativity of the fluorine atoms, leading to a strong negative inductive effect (-I). The lone pairs on the oxygen atom can participate in resonance (+R effect), but this is significantly diminished by the fluorine atoms. The chloro group also exerts a -I effect and a weaker +R effect. The cumulative effect of these two substituents is a significant decrease in the electron density on the aniline ring and, consequently, on the nitrogen atom of the amine group. This reduction in electron density profoundly impacts the basicity and nucleophilicity of the amine.

-

Steric Effects: The chlorine atom in the ortho position to the amine group introduces a moderate degree of steric hindrance. This can influence the rate of reactions where the amine nitrogen acts as a nucleophile, particularly with bulky electrophiles. The trifluoromethoxy group, being in the para position, does not directly sterically hinder the amine group.

Basicity and pKa

The electron-withdrawing nature of the chloro and trifluoromethoxy substituents significantly reduces the basicity of the amine group in this compound compared to aniline. The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the electron-deficient aromatic ring.

| Compound | Substituent(s) | pKb |

| Aniline | H | 9.4 |

| 3-Chloroaniline | 3-Cl | 10.5 |

| 4-Chloroaniline | 4-Cl | 10.0 |

| 3-(Trifluoromethyl)aniline | 3-CF3 | 10.8 |

| 4-(Trifluoromethyl)aniline | 4-CF3 | 11.2 |

| This compound | 3-Cl, 4-OCF3 | Estimated > 11.2 |

Table 1: Experimental pKb values of substituted anilines at 25°C.[1]

Given that the trifluoromethoxy group is even more electron-withdrawing than the trifluoromethyl group, the pKb of this compound is expected to be higher than that of 4-(trifluoromethyl)aniline, indicating a significantly weaker base. Computational methods can also be employed to predict the pKa of the anilinium ion.[2][3]

Reactivity in Key Chemical Transformations

The reduced nucleophilicity of the amine group in this compound necessitates careful consideration of reaction conditions to achieve efficient transformations.

Acylation

The amine group can be acylated to form the corresponding amide. This reaction is often employed to protect the amine group or to introduce new functional moieties. Due to the reduced nucleophilicity, more reactive acylating agents or catalysts may be required.

Experimental Protocol: General Procedure for Acylation with Acetic Anhydride

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

-

Add acetic anhydride (1.1-1.5 eq.) to the solution.

-

If necessary, a catalyst such as a catalytic amount of sulfuric acid or a base like pyridine can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More sophisticated methods, such as reductive amination or transition-metal-catalyzed N-alkylation, are often preferred.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

-

Add a dehydrating agent (e.g., anhydrous magnesium sulfate or sodium sulfate) or set up a Dean-Stark apparatus to remove the water formed during imine formation.

-

After imine formation is complete (monitored by TLC or NMR), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Sulfonation

The amine group is a strong activating group for electrophilic aromatic substitution. However, under the strongly acidic conditions required for sulfonation, the amine group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. Therefore, direct sulfonation of this compound is expected to be difficult and may lead to substitution at the meta-position relative to the anilinium group.

Diazotization and Sandmeyer Reaction

The amine group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

-

Diazotization:

-

Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (e.g., Chlorination):

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Evolution of nitrogen gas is typically observed.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

The product can be isolated by steam distillation or extraction with an organic solvent.

-

Purify the product by distillation or chromatography.

-

Buchwald-Hartwig Amination

The amine group of this compound can participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form diarylamines. The electron-deficient nature of the aniline may require the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or potassium phosphate).

-

Add the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Applications in Drug Development

The unique electronic properties imparted by the chloro and trifluoromethoxy substituents make this compound a valuable building block in drug discovery. For instance, the structurally related 4-chloro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib .[4][5][6] The urea linkage in Sorafenib is formed through the reaction of the amine group of the aniline with an isocyanate. This highlights the utility of the amine group in forming crucial pharmacophores.

Conclusion

The amine group of this compound exhibits significantly reduced basicity and nucleophilicity due to the potent electron-withdrawing effects of the chloro and trifluoromethoxy substituents. While this diminished reactivity requires careful optimization of reaction conditions, the amine group can still participate in a wide array of important chemical transformations, including acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. A thorough understanding of this reactivity profile is essential for leveraging the full potential of this valuable synthetic intermediate in the development of new pharmaceuticals and agrochemicals.

References

- 1. Anilines: Acid-base properties [qorganica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects on the Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, makes it a valuable functional group for modulating the properties of aromatic systems. This technical guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy group on the aniline ring, a common scaffold in pharmaceuticals. We will delve into the quantitative electronic parameters, spectroscopic signatures, and synthetic methodologies related to trifluoromethoxy-substituted anilines. This guide is intended to be a valuable resource for researchers and professionals working in drug discovery and development.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to the unique electronic and physicochemical properties it imparts to a molecule. When appended to an aniline ring, the -OCF₃ group profoundly influences the electron density distribution, basicity, and reactivity of the aromatic system. Understanding these electronic effects is paramount for predicting molecular interactions, metabolic fate, and overall suitability of a drug candidate.

This guide will explore the inductive and resonance effects of the trifluoromethoxy group, quantified by Hammett constants, and its impact on the acidity of the anilinium ion (pKa). Furthermore, we will examine the characteristic spectroscopic fingerprints of trifluoromethoxy-substituted anilines using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the synthesis of ortho-, meta-, and para-trifluoromethoxyaniline are also provided to facilitate further research and application.

Electronic Effects of the Trifluoromethoxy Group

The electronic character of the trifluoromethoxy group is dominated by the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This potent electron-withdrawing effect significantly reduces the electron density of the aromatic ring. While the oxygen atom possesses a lone pair that can participate in resonance (+R effect), the strong pull of the fluorine atoms diminishes its electron-donating ability compared to a methoxy group.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects. The Hammett constants for the trifluoromethoxy group clearly illustrate its electron-withdrawing nature.

| Substituent | σm | σp |

| -OCF₃ | 0.39 | 0.36 |

| -CF₃ | 0.44 | 0.53 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| Data sourced from Stenutz, Hammett substituent constants[1]. |

As shown in the table, the trifluoromethoxy group has positive σm and σp values, indicating that it is electron-withdrawing at both the meta and para positions. Notably, the σp value is slightly less positive than the σm value, suggesting a minor contribution from the +R effect of the oxygen lone pair, which partially counteracts the strong -I effect at the para position. In contrast, the trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group, particularly at the para position, due to the absence of any resonance donation.

Acidity of Trifluoromethoxyanilinium Ions (pKa)

The electron-withdrawing nature of the trifluoromethoxy group has a profound impact on the basicity of the aniline nitrogen. By pulling electron density away from the amino group, the -OCF₃ substituent decreases the availability of the lone pair for protonation, thus making the aniline less basic and its conjugate acid (anilinium ion) more acidic (lower pKa).

| Compound | pKa |

| Aniline | 4.63 |

| 2-Trifluoromethoxyaniline | Value not readily available |

| 3-Trifluoromethoxyaniline | 3.36 (Predicted)[2] |

| 4-Trifluoromethoxyaniline | 3.75 (Predicted)[3][4] |

| 4-Trifluoromethylaniline | 8.6 (in acetonitrile)[5] |

| 4-Chloroaniline | 3.98 |

| 4-Nitroaniline | 1.0 |

| Comparative pKa values for other substituted anilines are widely available in chemical literature. |

The predicted pKa value for 4-(trifluoromethoxy)aniline is significantly lower than that of aniline, highlighting the strong electron-withdrawing effect of the -OCF₃ group. The acidity of the anilinium ion is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Spectroscopic Properties

The trifluoromethoxy group imparts distinct features to the NMR spectra of aniline derivatives, providing a valuable tool for their identification and characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons on the aniline ring are deshielded by the electron-withdrawing -OCF₃ group, leading to a downfield shift in their resonance frequencies compared to aniline. The exact chemical shifts and coupling patterns depend on the position of the substituent.

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | NH₂ |

| 4-(Trifluoromethoxy)aniline | 6.85 (d, J=8.8 Hz) | 7.05 (d, J=8.8 Hz) | - | 7.05 (d, J=8.8 Hz) | 6.85 (d, J=8.8 Hz) | 3.7 (br s) |

| Aniline | 6.78 (d, J=7.7 Hz) | 7.18 (t, J=7.9 Hz) | 6.68 (t, J=7.4 Hz) | 7.18 (t, J=7.9 Hz) | 6.78 (d, J=7.7 Hz) | 3.4 (br s) |

| Data for 4-(Trifluoromethoxy)aniline is based on typical values and may vary depending on the solvent and other experimental conditions. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further insights into the electronic environment of the carbon atoms in the aniline ring. The carbon atom attached to the -OCF₃ group (ipso-carbon) experiences a significant downfield shift. The fluorine atoms also couple with the carbon nuclei, leading to characteristic splitting patterns (quartet for the -OCF₃ carbon).

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -OCF₃ |

| 4-(Trifluoromethoxy)aniline | 142.0 | 122.5 | 115.0 | 145.0 | 115.0 | 122.5 | 121.0 (q, J ≈ 257 Hz) |

| Aniline | 146.7 | 118.6 | 129.2 | 115.2 | 129.2 | 118.6 | - |

| Data for 4-(Trifluoromethoxy)aniline is based on typical values and may vary depending on the solvent and other experimental conditions.[6] |

Experimental Protocols

Synthesis of Trifluoromethoxyanilines

A common method for the synthesis of 4-(trifluoromethoxy)aniline involves the reduction of the corresponding nitro compound, 1-nitro-4-(trifluoromethoxy)benzene.[7]

-

Reaction: 1-nitro-4-(trifluoromethoxy)benzene + Reducing Agent → 4-(trifluoromethoxy)aniline

-

Procedure:

-

Dissolve 1-nitro-4-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

-

After the reaction is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., NaOH solution) if an acid was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

-

The synthesis of 2-(trifluoromethoxy)aniline can be achieved through a multi-step process starting from 1,2-dichloro-4-trifluoromethoxybenzene.[8]

-

Reaction Scheme:

-

Nitration of 1,2-dichloro-4-trifluoromethoxybenzene.

-

Reduction of the resulting nitro-intermediates.

-

-

Procedure:

-

Nitration: React 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-10 °C) to yield a mixture of nitrated products.[8]

-

Reduction: The mixture of nitro compounds is then subjected to reduction, typically through catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) in a suitable solvent like ethanol or methanol, to convert the nitro groups to amino groups.[8]

-

Work-up and purification steps are similar to those described for the para isomer.

-

The synthesis of 3-(trifluoromethoxy)aniline can be accomplished via the reduction of 1-nitro-3-(trifluoromethoxy)benzene.

-

Reaction: 1-nitro-3-(trifluoromethoxy)benzene + Reducing Agent → 3-(trifluoromethoxy)aniline

-

Procedure: The procedure is analogous to the synthesis of the 4-isomer, involving the reduction of the corresponding nitro precursor using methods such as catalytic hydrogenation or metal-acid reduction.

Determination of pKa

The pKa of anilinium ions can be determined experimentally using potentiometric titration.

-

Apparatus: pH meter with a combination electrode, magnetic stirrer, burette.

-

Reagents: Standardized hydrochloric acid solution (e.g., 0.1 M), standardized sodium hydroxide solution (e.g., 0.1 M), the aniline derivative to be tested, and deionized water.

-

Procedure:

-

Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water.

-

Add a stoichiometric excess of standardized HCl to fully protonate the aniline.

-

Titrate the resulting anilinium hydrochloride solution with the standardized NaOH solution.

-

Record the pH of the solution after each addition of NaOH.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

Hammett Plot Construction

A Hammett plot can be constructed by measuring the rate or equilibrium constants for a series of reactions with differently substituted anilines.

-

Procedure:

-

Select a suitable reaction where the aniline is a reactant, for example, the acylation of the amino group.

-

Measure the rate constants (k) for the reaction of a series of meta- and para-substituted anilines under identical conditions.

-

Calculate log(k/k₀), where k is the rate constant for the substituted aniline and k₀ is the rate constant for aniline itself.

-

Plot log(k/k₀) against the corresponding Hammett substituent constants (σ).

-

The slope of the resulting line is the reaction constant (ρ).

-

Visualizations

Logical Relationship of Electronic Effects

Caption: Electronic effects of the trifluoromethoxy group on the aniline ring.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of trifluoromethoxyanilines.

Conclusion

The trifluoromethoxy group exerts a potent electron-withdrawing effect on the aniline ring, primarily through a strong inductive effect. This significantly decreases the basicity of the amino group and influences the reactivity of the aromatic system in electrophilic substitution reactions. The quantitative data from Hammett constants and pKa measurements, along with the characteristic NMR spectral features, provide a solid foundation for understanding and predicting the behavior of trifluoromethoxy-substituted anilines. The synthetic protocols outlined in this guide offer practical methods for accessing these valuable compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, a thorough understanding of the electronic properties of key functional groups like trifluoromethoxy will remain crucial for the rational design of new molecules with desired properties.

References

- 1. Hammett substituent constants [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. 4-(Trifluoromethoxy)aniline CAS#: 461-82-5 [m.chemicalbook.com]

- 4. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 5. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

A Technical Guide to 3-Chloro-4-(trifluoromethoxy)aniline: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including the electron-withdrawing trifluoromethoxy group and the reactive amine functionality, make it a valuable synthon, particularly in the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the synthesis of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthetic chemistry.

| Property | Value |

| CAS Number | 64628-73-5[1][2] |

| Molecular Formula | C₇H₅ClF₃NO[1][2] |

| Molecular Weight | 211.57 g/mol [1] |

| Appearance | White to almost white powder or lump[1] |

| Melting Point | 31 °C[1] |

| Boiling Point | 224 °C |

| Density | 1.45 g/cm³[1] |

| Solubility | Slightly soluble in water, soluble in various organic solvents.[1] |

Commercial Availability

This compound is available from a range of chemical suppliers in various purities and quantities. Researchers should consult directly with the suppliers for the most current pricing and lead times.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 98% (GC)[1] | 5 g, 25 g[1] |

| CymitQuimica | 98%[2] | 5 g, 10 g, 25 g, 100 g[2] |

| Carl ROTH | ≥95 % | 250 g[3] |

| Capot Chemical Co., Ltd. | 98% (Min, GC)[4] | Inquire for details |

| Sigma-Aldrich (analog) | 98% (for 3-Chloro-4-(trifluoromethyl)aniline)[5] | 1 g, 5 g, 10 g[5] |

Note: Data for a structurally similar compound, 3-Chloro-4-(trifluoromethyl)aniline, is included for comparison.

Synthetic Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of several targeted cancer therapies, most notably tyrosine kinase inhibitors. These drugs function by blocking specific signaling pathways that are dysregulated in cancer cells, thereby inhibiting tumor growth and progression.

Role in the Synthesis of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] this compound serves as a key building block in the multi-step synthesis of Lapatinib.

Experimental Protocol: Synthesis of a Lapatinib Intermediate

The following protocol is a representative example of how an analog of this compound, 3-chloro-4-fluoroaniline, is utilized in the synthesis of a Lapatinib precursor.[6][7]

Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

-

Dissolve 2-chloro-4-nitrophenol in dimethylformamide (DMF) in a reaction vessel.

-

Add potassium carbonate (K₂CO₃) to the solution and stir the mixture at room temperature.

-

Slowly add 3-fluorobenzyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline

-

Suspend the 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene from Step 1 in a mixture of ethanol and water.

-

Add iron powder (Fe) and ammonium chloride (NH₄Cl) to the suspension.

-

Heat the mixture with stirring.

-

Monitor the reduction of the nitro group to an amine by TLC.

-

Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline intermediate.

Step 3: Coupling with a Quinazoline Moiety

-

Prepare a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.

-

Add a solution of the 3-chloro-4-(3-fluorobenzyloxy)aniline from Step 2 in isopropanol to the slurry.

-

Warm the reaction mixture to approximately 66°C and maintain this temperature for about 1 hour.

-

Cool the mixture, and isolate the product, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine, by filtration.[8]

Mechanism of Action of Downstream APIs: EGFR/HER2 Signaling Pathway Inhibition

As a key component in the synthesis of drugs like Lapatinib, this compound contributes to the creation of molecules that inhibit critical cell signaling pathways. The EGFR and HER2 pathways, when overactive, can drive the growth and proliferation of cancer cells.[9][10] Lapatinib acts as a dual inhibitor of these pathways.[10]

Conclusion

This compound is a specialized chemical intermediate with significant utility in the pharmaceutical industry. Its role as a foundational building block in the synthesis of potent and targeted anticancer drugs like Lapatinib underscores its importance in modern drug discovery and development. This guide provides researchers and scientists with essential information on its properties, availability, and synthetic applications, facilitating its effective use in the advancement of medicinal chemistry and oncology research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 250 g, CAS No. 64628-73-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. 3-Chloro-4-(trifluoromethyl)aniline | 445-13-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This protocol outlines a two-step synthetic route commencing from the readily available starting material, trifluoromethoxybenzene.

The synthesis involves an initial nitration of trifluoromethoxybenzene to yield 4-nitro-1-(trifluoromethoxy)benzene, followed by a reduction of the nitro group to the corresponding aniline. The subsequent regioselective chlorination of the resulting 4-(trifluoromethoxy)aniline at the 3-position affords the target compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 4-(trifluoromethoxy)aniline from Trifluoromethoxybenzene

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Nitration | Trifluoromethoxybenzene | Nitric Acid, Sulfuric Acid | None | 0 - 10 | 1 - 2 | ~90 | >95 (GC) |

| 2 | Reduction | 4-nitro-1-(trifluoromethoxy)benzene | Iron powder, Hydrochloric Acid | Methanol/Water | 60 - 65 | 2 - 4 | High | >98 (HPLC) |

Table 2: Synthesis of this compound

| Step | Reaction | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 3 | Chlorination | 4-(trifluoromethoxy)aniline | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | 1 - 3 | 75-85 | >99 (GC) |

Experimental Protocols

Step 1: Synthesis of 4-nitro-1-(trifluoromethoxy)benzene

This procedure follows a standard electrophilic aromatic substitution (nitration) reaction.

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared, add trifluoromethoxybenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitro-1-(trifluoromethoxy)benzene as a yellow oil.

Step 2: Synthesis of 4-(trifluoromethoxy)aniline

This protocol describes the reduction of the nitro group to an amine using iron in an acidic medium.

Materials:

-

4-nitro-1-(trifluoromethoxy)benzene

-

Iron Powder

-

Concentrated Hydrochloric Acid

-

Methanol

-

Water

-

Sodium Carbonate

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, create a suspension of 4-nitro-1-(trifluoromethoxy)benzene and iron powder in a mixture of methanol and water.

-

Heat the mixture to 60-65 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid dropwise to the heated suspension.

-

Maintain the reaction at 60-65 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

-

Filter the mixture through a pad of celite to remove the iron salts, and wash the celite pad with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 4-(trifluoromethoxy)aniline.

Step 3: Synthesis of this compound

This procedure outlines the regioselective chlorination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position blocked, chlorination occurs at the ortho (3-position). N-Chlorosuccinimide is a mild and effective chlorinating agent for this transformation.

Materials:

-

4-(trifluoromethoxy)aniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4-(trifluoromethoxy)aniline in acetonitrile in a round-bottom flask.

-

Add N-Chlorosuccinimide portion-wise to the solution at room temperature with stirring.

-

Continue stirring for 1-3 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any unreacted NCS, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Caption: Overall synthetic workflow for this compound.

Caption: Step-by-step experimental workflow diagram.

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. The chlorine substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This document provides a detailed protocol for a multi-step synthesis of this compound, starting from the commercially available 4-(trifluoromethoxy)aniline. The described synthetic route involves a three-step process: N-acetylation of the starting material, followed by regioselective ortho-chlorination, and subsequent deprotection of the acetamido group to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence as illustrated in the workflow diagram below. This method is designed to be robust and scalable for laboratory synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide

This step involves the protection of the amino group of 4-(trifluoromethoxy)aniline by acetylation.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-(4-(trifluoromethoxy)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide

This step achieves the regioselective chlorination of the activated aromatic ring at the position ortho to the acetamido group.

Materials:

-

N-(4-(trifluoromethoxy)phenyl)acetamide

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the deprotection of the acetamido group to yield the target aniline.

Materials:

-

N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

10 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in ethanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Stir at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with 10 M NaOH solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | N-(4-(trifluoromethoxy)phenyl)acetamide | 4-(Trifluoromethoxy)aniline | Acetic Anhydride, Pyridine | Dichloromethane | 90-95 | >98 |

| 2 | N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide | N-(4-(trifluoromethoxy)phenyl)acetamide | N-Chlorosuccinimide | Acetonitrile | 75-85 | >97 |

| 3 | This compound | N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide | Hydrochloric Acid | Ethanol | 85-95 | >99 |

Note: Yields and purity are dependent on reaction scale and purification methods. The data presented here are typical values based on laboratory-scale synthesis.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical relationship in the synthetic strategy, emphasizing the transformation of functional groups at each stage.

Caption: Logical flow of the synthesis strategy.

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-(trifluoromethoxy)aniline in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The trifluoromethoxy group offers a unique combination of metabolic stability and lipophilicity, which can enhance the pharmacokinetic properties of a drug candidate. The chloro substituent provides a key interaction point for binding to target proteins and can be a site for further chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on two critical reaction types: urea formation and N-arylation.

Application 1: Synthesis of Diaryl Urea Intermediates for Kinase Inhibitors

Diaryl urea moieties are a common feature in many kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib. This structural motif is crucial for binding to the ATP-binding site of kinases. This compound can be utilized to synthesize diaryl urea intermediates that are analogues of these successful drugs.

General Synthetic Workflow for Diaryl Urea Formation

Caption: General workflow for the synthesis of diaryl urea intermediates.

Experimental Protocol: Synthesis of a Diaryl Urea Intermediate

This protocol describes the synthesis of a diaryl urea intermediate via the reaction of this compound with an aryl isocyanate.

Materials:

-

This compound

-

Aryl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.